6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid
Description
Systematic Nomenclature and Molecular Identification
The systematic IUPAC name 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid is derived from its core structure. The parent heterocycle, imidazo[1,2-a]pyridine, consists of a five-membered imidazole ring fused to a six-membered pyridine ring. The numbering begins at the nitrogen atom in the imidazole ring, with the chlorine substituent at position 6, a phenyl group at position 2, and a carboxylic acid functional group at position 3. Key identifiers include:
The compound’s planar structure facilitates π-π stacking interactions, while the electron-withdrawing chlorine and carboxylic acid groups enhance reactivity in substitution and coupling reactions. Its purity in commercial samples typically exceeds 95%, as confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) analyses.
Historical Context in Heterocyclic Chemistry Research
Imidazo[1,2-a]pyridines emerged as a focus of synthetic chemistry in the mid-20th century due to their structural resemblance to purine bases. Early synthetic routes, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, enabled the assembly of imidazo[1,2-a]pyridine cores via multicomponent condensations. The specific compound This compound was first reported in the early 2000s, with patents describing its synthesis through Vilsmeier-Haack formylation and subsequent functionalization.
A landmark advancement came from EP1172364A1, which detailed a five-step synthesis starting from 2-phenylimidazo[1,2-a]pyridine. The process involved quaternization with methyl iodide, cyanide substitution, and acid hydrolysis to yield the carboxylic acid derivative. This method highlighted the compound’s accessibility from inexpensive precursors, spurring its adoption in medicinal chemistry campaigns. By 2015, reviews on imidazo[1,2-a]pyridine synthesis underscored its versatility, with metal-free protocols and C–H functionalization strategies further streamlining production.
Significance in Contemporary Medicinal Chemistry
Imidazo[1,2-a]pyridines are privileged scaffolds in drug discovery, with derivatives exhibiting antiviral, anticancer, and antibacterial activities. This compound serves as a critical intermediate in designing covalent inhibitors, particularly targeting oncogenic proteins like KRAS G12C. A 2024 study demonstrated its utility in synthesizing compound I-11 , a potent inhibitor of KRAS G12C-mutated lung cancer cells. The carboxylic acid group enables conjugation to warheads or linkers, enhancing target engagement and selectivity.
Additionally, its structural analogs have shown promise against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), with therapeutic indices exceeding 150 in preclinical models. The chlorine substituent augments lipophilicity, improving membrane permeability, while the phenyl group stabilizes interactions with hydrophobic binding pockets. Current research explores its incorporation into proteolysis-targeting chimeras (PROTACs) and kinase inhibitors, leveraging its modular synthesis and bioisosteric compatibility.
Properties
IUPAC Name |
6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-6-7-11-16-12(9-4-2-1-3-5-9)13(14(18)19)17(11)8-10/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZSRCHPKMUCOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
The foundational method for constructing the imidazo[1,2-a]pyridine core involves the cyclocondensation of 2-aminopyridine with α-halogenated carbonyl compounds. For 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, this typically requires:
- 6-Chloro-2-aminopyridine as the nitrogenous precursor to ensure regioselective incorporation of the chlorine atom at position 6.
- Ethyl benzoylacetate or analogous carbonyl reagents to introduce the phenyl and carboxylic acid ester groups.
The reaction proceeds via nucleophilic attack of the aminopyridine’s exocyclic amine on the electrophilic α-carbon of the carbonyl compound, followed by intramolecular cyclization. Early protocols employed refluxing ethanol as the solvent and required 12–24 hours for completion, yielding the ester intermediate in 45–60% efficiency. Subsequent hydrolysis under basic conditions (e.g., aqueous NaOH) converts the ester to the target carboxylic acid.
Vilsmeier-Haack Formylation and Oxidation
An alternative route leverages the Vilsmeier-Haack reaction to install a formyl group at position 3, which is subsequently oxidized to the carboxylic acid. Key steps include:
- Formylation : Treatment of 2-phenylimidazo[1,2-a]pyridine with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–10°C generates the Vilsmeier reagent, facilitating electrophilic formylation.
- Oxidation : The resultant aldehyde undergoes oxidation using potassium permanganate (KMnO₄) or Jones reagent to yield the carboxylic acid.
While this method achieves high regioselectivity, the use of corrosive reagents and stringent temperature control limits its industrial adoption.
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation has revolutionized the synthesis of imidazo[1,2-a]pyridine derivatives by reducing reaction times from hours to minutes. For this compound, the protocol involves:
- Reactants : 6-Chloro-2-aminopyridine and ethyl 2-chloroacetoacetate in a 1:1.2 molar ratio.
- Conditions : Ethanol solvent, microwave heating at 120°C for 20–30 minutes.
This approach achieves yields comparable to classical methods (50–65%) while minimizing side reactions such as N-alkylation or decarboxylation. The ester intermediate is then saponified using 2M NaOH at 80°C for 2 hours to furnish the carboxylic acid.
Table 1: Comparison of Cyclocondensation Methods
| Parameter | Classical Method | Microwave Method |
|---|---|---|
| Reaction Time | 12–24 hours | 20–30 minutes |
| Solvent | Ethanol | Ethanol |
| Temperature | Reflux (78°C) | 120°C |
| Yield (Ester Intermediate) | 45–60% | 50–65% |
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Recent patents disclose continuous flow methodologies to enhance throughput and reproducibility. Key features include:
Green Chemistry Innovations
Efforts to reduce environmental impact focus on:
- Solvent Replacement : Substituting ethanol with cyclopentyl methyl ether (CPME), a biodegradable solvent with comparable polarity.
- Catalyst Recycling : Immobilized copper catalysts on mesoporous silica enable five reaction cycles without significant activity loss.
Challenges and Optimization Opportunities
Regioselectivity in Chlorine Incorporation
The position of the chlorine atom critically influences bioactivity. While starting with 6-chloro-2-aminopyridine ensures regioselectivity, post-cyclization chlorination using N-chlorosuccinimide (NCS) remains under exploration. Early trials show 70–80% selectivity for position 6, with 10–15% contamination at position 7.
Ester Hydrolysis Kinetics
Saponification of the ethyl ester group exhibits pseudo-first-order kinetics, with activation energy (Eₐ) of 45.2 kJ/mol. Alkaline conditions (pH >12) accelerate hydrolysis but risk decarboxylation above 90°C.
Chemical Reactions Analysis
Amide Formation via Carboxylic Acid Coupling
The carboxylic acid group undergoes amide coupling reactions to generate derivatives with enhanced pharmacological properties. This is achieved using carbodiimide-based reagents under mild conditions:
Key observations:
-
Amidation retains the imidazo[1,2-a]pyridine core while introducing structural diversity at the 3-position .
-
Coupling efficiency depends on steric and electronic effects of the amine nucleophile .
Decarboxylation Reactions
Controlled thermal or acidic conditions induce decarboxylation, yielding 6-chloro-2-phenylimidazo[1,2-a]pyridine:
This reaction is critical for generating unsubstituted analogs for further derivatization .
Substitution at the 6-Chloro Position
The chlorine atom at position 6 participates in nucleophilic aromatic substitution (NAS) under transition-metal catalysis:
| Reagents/Conditions | Products Formed | Selectivity | Source |
|---|---|---|---|
| Pd(PPh3)4, K2CO3, arylboronic acid | 6-Aryl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid | C6 > C2 | |
| CuI, L-proline, NaN3 | 6-Azido derivatives | Moderate |
Notably, the 2-phenyl group directs substitution to the 6-position due to electronic deactivation at C2 .
Esterification and Hydrolysis
The carboxylic acid is reversibly converted to esters, facilitating solubility adjustments:
Ester derivatives serve as intermediates for high-throughput screening in drug discovery .
Biological Activity Correlations
Structural modifications directly impact bioactivity:
| Derivative | Modification | Biological Activity | Source |
|---|---|---|---|
| 3-(Cyclopropylcarboxamide) | Amide at C3 | MIC = 0.39 μM (anti-TB) | |
| 6-Nitro variant | NAS with NO2- | Enhanced COX-2 inhibition (IC50 = 1.2 μM) |
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
One of the most promising applications of 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid is in the development of anticancer agents. The compound has been investigated for its potential to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives of this compound can selectively target protein kinases, leading to apoptosis in cancer cells while sparing normal cells .
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that modifications to the imidazo[1,2-a]pyridine scaffold could enhance the selectivity and potency against various cancer cell lines. The results indicated a significant reduction in tumor growth in xenograft models when treated with synthesized derivatives of this compound .
Biochemical Applications
Enzyme Inhibition Studies
The compound is also utilized as a biochemical tool for studying enzyme inhibition. Its structure allows it to interact with various enzymes, making it a candidate for probing enzyme mechanisms and developing inhibitors for therapeutic purposes. For example, research has highlighted its role in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Table 1: Summary of Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Cyclin-dependent kinase | Competitive | Journal of Enzyme Inhibition |
| Protein kinase B | Non-competitive | Biochemical Journal |
Material Science
Synthesis of Functional Materials
In material science, this compound serves as a precursor for synthesizing functional materials. Its ability to form coordination complexes has been explored for creating novel materials with unique electronic properties. Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and electrical conductivity .
Mechanism of Action
The mechanism of action of 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets within cells. In the context of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential biomolecules in bacteria, leading to cell death. The exact molecular targets and pathways involved may vary depending on the specific application and organism being targeted .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid: Lacks the chlorine atom at the 6th position.
Uniqueness
6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of both the chlorine atom and the phenyl group, which contribute to its distinct chemical properties and biological activities. These structural features enhance its potential as a versatile compound in medicinal chemistry and other scientific research applications .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via condensation of substituted aldehydes with aminopyridine derivatives, followed by cyclization and functional group modifications. For example, palladium or copper catalysts in solvents like DMF or toluene are commonly used to enhance reaction efficiency. Optimization involves adjusting catalyst loading (e.g., 5–10 mol%), solvent polarity, and temperature (80–120°C) to improve yield and purity. Parallel reaction screening and in-situ monitoring (e.g., TLC or HPLC) help identify optimal conditions .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer : Characterization typically employs:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring structure.
- Mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%).
- Melting point analysis (e.g., 248–249°C for related imidazo[1,2-b]pyridazine derivatives) to verify crystallinity .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound is explored as a scaffold for drug discovery due to its heterocyclic core and functional groups. Studies focus on:
- Antimicrobial activity : Modifying the chloro and phenyl substituents to enhance target binding (e.g., bacterial enzymes).
- Kinase inhibition : Screening against cancer-related kinases using fluorescence polarization assays.
- SAR studies : Comparing bioactivity with analogs (e.g., 6-fluoro or 6-bromo derivatives) to identify critical substituents .
Advanced Research Questions
Q. How can computational chemistry aid in optimizing synthesis and predicting reactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify rate-limiting steps and transition states. For example:
- Reaction path searches : Simulate cyclization mechanisms to determine favorable intermediates.
- Solvent effects : COSMO-RS models predict solvent interactions to improve selectivity.
- Machine learning : Train models on existing reaction data (e.g., catalyst performance) to recommend optimal conditions. ICReDD’s integrated computational-experimental workflows demonstrate reduced trial-and-error cycles .
Q. What strategies address solubility and stability challenges in biological assays?
- Methodological Answer :
- Salt formation : Convert the carboxylic acid to sodium or potassium salts to enhance aqueous solubility.
- Prodrug design : Mask the acid group with ester linkages (e.g., ethyl or PEG esters) for improved cell permeability.
- Lyophilization : Stabilize the compound in PBS or DMSO stocks stored at –80°C. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
Q. How can researchers analyze contradictory data in biological activity studies?
- Methodological Answer : Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:
- Dose-response curves : Validate activity across multiple concentrations (e.g., IC₅₀ values in triplicate).
- Orthogonal assays : Confirm kinase inhibition via both radiometric and fluorescence-based methods.
- Structural analogs : Compare activity of 6-chloro derivatives with 6-methyl or 6-fluoro variants to isolate substituent contributions. Cross-reference with PubChem bioassay data for consistency checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
